molecular formula C7H4ClN3O B15231051 8-Chloroimidazo[1,5-a]pyrazine-3-carbaldehyde

8-Chloroimidazo[1,5-a]pyrazine-3-carbaldehyde

Katalognummer: B15231051
Molekulargewicht: 181.58 g/mol
InChI-Schlüssel: GJWOUAIHECUUQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Chloroimidazo[1,5-a]pyrazine-3-carbaldehyde is a heterocyclic compound that features a fused imidazo-pyrazine ring system with a chloro substituent at the 8-position and an aldehyde group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloroimidazo[1,5-a]pyrazine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyrazine with formamide, followed by cyclization and subsequent chlorination to introduce the chloro substituent at the 8-position. The aldehyde group can be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

8-Chloroimidazo[1,5-a]pyrazine-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions, often using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.

Major Products

    Oxidation: 8-Chloroimidazo[1,5-a]pyrazine-3-carboxylic acid.

    Reduction: 8-Chloroimidazo[1,5-a]pyrazine-3-methanol.

    Substitution: Various substituted imidazo[1,5-a]pyrazines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

8-Chloroimidazo[1,5-a]pyrazine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 8-Chloroimidazo[1,5-a]pyrazine-3-carbaldehyde in biological systems involves its interaction with specific molecular targets. It may inhibit enzymes or interfere with cellular pathways critical for the survival and proliferation of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

8-Chloroimidazo[1,5-a]pyrazine-3-carbaldehyde can be compared with other similar compounds such as:

    8-Chloroimidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring, showing different biological activities.

    8-Chloroimidazo[1,5-a]pyridine: Another similar compound with a pyridine ring, used in different medicinal chemistry applications.

    8-Chloroimidazo[1,2-a]pyrazine: Similar but with different substitution patterns, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research.

Eigenschaften

Molekularformel

C7H4ClN3O

Molekulargewicht

181.58 g/mol

IUPAC-Name

8-chloroimidazo[1,5-a]pyrazine-3-carbaldehyde

InChI

InChI=1S/C7H4ClN3O/c8-7-5-3-10-6(4-12)11(5)2-1-9-7/h1-4H

InChI-Schlüssel

GJWOUAIHECUUQL-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C(=CN=C2C=O)C(=N1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.